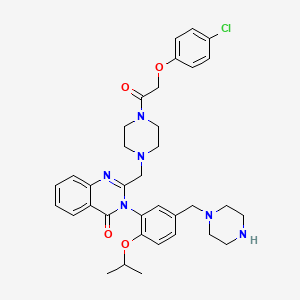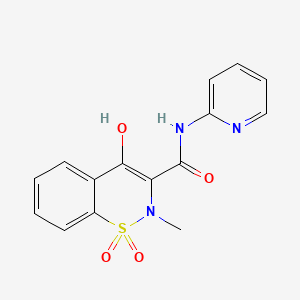
Pradigastat sodium
Vue d'ensemble
Description
Le Pradigastat Sodium est un inhibiteur puissant et sélectif de la diacylglycérol acyltransférase 1 (DGAT-1). La DGAT-1 est une enzyme qui catalyse l'étape finale de la synthèse des triglycérides à partir du diacylglycérol et de l'acyl-coenzyme A. Ce composé est principalement utilisé dans le traitement du syndrome de chylomicronémie familiale (FCS), un trouble lipidique rare caractérisé par une hypertriglycéridémie sévère .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Pradigastat Sodium implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les étapes clés comprennent :
- Formation de la structure de base par une série de réactions de condensation et de cyclisation.
- Introduction de groupes fonctionnels tels que le fluor et des groupements contenant de l'azote.
- Purification et cristallisation finales pour obtenir le composé pur .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :
- Synthèse à grande échelle de la structure de base en utilisant des réacteurs à haut rendement.
- Optimisation des conditions réactionnelles pour maximiser le rendement et la pureté.
- Utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le Pradigastat Sodium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .
4. Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la DGAT-1 et ses effets sur la synthèse des triglycérides.
Biologie : Investigué pour son rôle dans le métabolisme des lipides et ses effets thérapeutiques potentiels sur les troubles lipidiques.
Médecine : Principalement utilisé dans le traitement du syndrome de chylomicronémie familiale et est étudié pour son potentiel dans le traitement d'autres troubles liés aux lipides.
Industrie : Utilisé dans le développement de nouveaux médicaments hypolipidémiants et comme composé de référence dans la recherche pharmaceutique .
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité de la diacylglycérol acyltransférase 1 (DGAT-1). Cette enzyme est responsable de l'étape finale de la synthèse des triglycérides. En inhibant la DGAT-1, le this compound réduit la formation de triglycérides, ce qui entraîne une diminution des taux de triglycérides dans le sang. Le composé cible principalement le foie et les tissus adipeux, où la synthèse des triglycérides a lieu .
Composés similaires :
Avasimibe : Un autre inhibiteur de la DGAT-1 utilisé dans le traitement des troubles lipidiques.
Lomitapide : Inhibe la protéine de transfert des triglycérides microsomales (MTP) et est utilisé pour traiter l'hypercholestérolémie familiale homozygote.
Mipomersen : Un oligonucléotide antisens qui cible l'apolipoprotéine B-100, utilisé pour traiter l'hypercholestérolémie familiale homozygote
Unicité du this compound : Le this compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la DGAT-1. Il a montré une efficacité significative dans la réduction des taux de triglycérides chez les patients atteints du syndrome de chylomicronémie familiale, ce qui en fait un agent thérapeutique prometteur pour les troubles lipidiques .
Applications De Recherche Scientifique
Pradigastat Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of DGAT-1 and its effects on triglyceride synthesis.
Biology: Investigated for its role in lipid metabolism and its potential therapeutic effects on lipid disorders.
Medicine: Primarily used in the treatment of familial chylomicronemia syndrome and is being explored for its potential in treating other lipid-related disorders.
Industry: Utilized in the development of new lipid-lowering drugs and as a reference compound in pharmaceutical research .
Mécanisme D'action
Pradigastat Sodium exerts its effects by inhibiting the activity of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme is responsible for the final step in the synthesis of triglycerides. By inhibiting DGAT-1, this compound reduces the formation of triglycerides, leading to lower levels of triglycerides in the blood. The compound primarily targets the liver and adipose tissues, where triglyceride synthesis occurs .
Comparaison Avec Des Composés Similaires
Avasimibe: Another DGAT-1 inhibitor used in the treatment of lipid disorders.
Lomitapide: Inhibits microsomal triglyceride transfer protein (MTP) and is used to treat homozygous familial hypercholesterolemia.
Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100, used to treat homozygous familial hypercholesterolemia
Uniqueness of Pradigastat Sodium: this compound is unique due to its high selectivity and potency as a DGAT-1 inhibitor. It has shown significant efficacy in reducing triglyceride levels in patients with familial chylomicronemia syndrome, making it a promising therapeutic agent for lipid disorders .
Propriétés
Numéro CAS |
956136-98-4 |
|---|---|
Formule moléculaire |
C25H23F3N3NaO2 |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
sodium;2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetate |
InChI |
InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1 |
Clé InChI |
MUZRGKSNUTWRAF-UHFFFAOYSA-M |
SMILES |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
SMILES canonique |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pradigastat sodium; LCQ 908ABA; LCQ-908ABA; LCQ908ABA; LCQ 908; LCQ-908; LCQ908; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


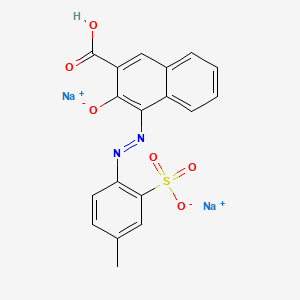
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

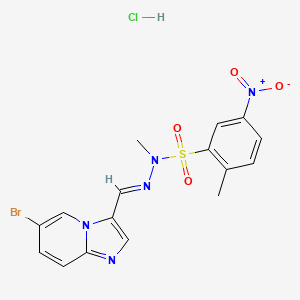

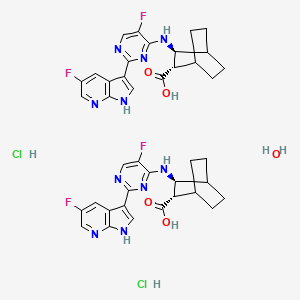
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

